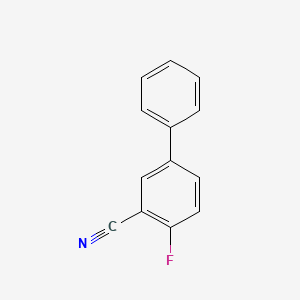
3-Cyano-4-fluorobiphenyl
Overview
Description
3-Cyano-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitrile group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyano-4-fluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used
Major Products
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include various functionalized biphenyl compounds
Scientific Research Applications
3-Cyano-4-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials such as light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorobiphenyl depends on its specific application. In the context of light-emitting devices, the compound acts as a cyclometalating ligand, enhancing the efficiency of light emission through strong spin-orbit coupling and promoting singlet-triplet transitions . In biochemical applications, it may interact with specific molecular targets, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-pyrazolyl-(1,1’-biphenyl)-2-carbonitrile: Similar structure but with a pyrazolyl group, used in light-emitting applications.
1-Butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Contains a benzimidazole moiety, known for its antimicrobial properties.
Uniqueness
3-Cyano-4-fluorobiphenyl is unique due to its combination of a fluorine atom and a nitrile group on a biphenyl scaffold. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for a variety of applications in research and industry .
Properties
Molecular Formula |
C13H8FN |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-5-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H |
InChI Key |
OJZCIVWQGRRLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
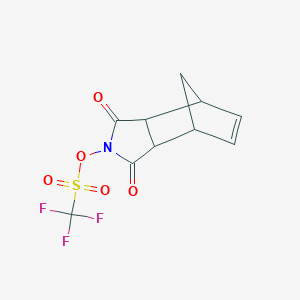
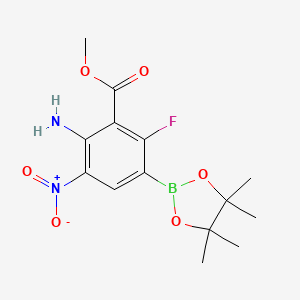
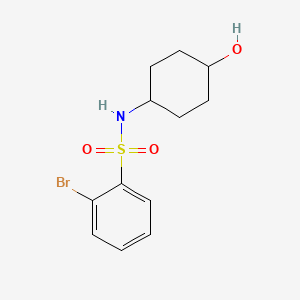
![2-[(3-Chlorophenyl)thio]-5-bromobenzoic acid](/img/structure/B8382448.png)
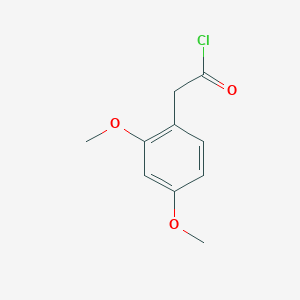
![2-Carbamoyl-5-methoxybenzo[b]thiophene](/img/structure/B8382456.png)
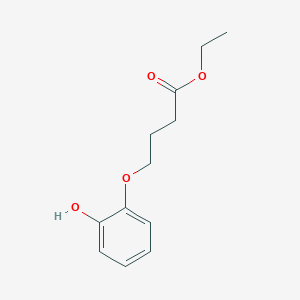
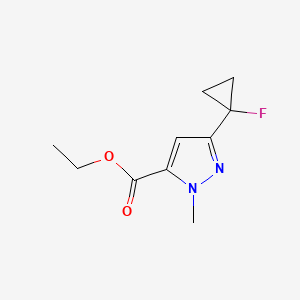
![4-Thiono-7-ethylthio-3h-pyrimido[4, 5-d]pyrimidine](/img/structure/B8382484.png)
![4-Carboxymethylidene-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8382486.png)
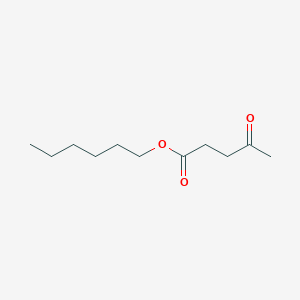
![2-Phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8382504.png)
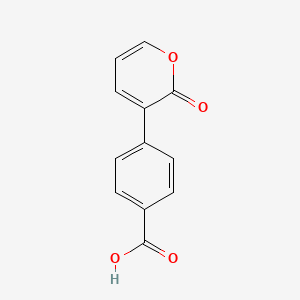
![4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene](/img/structure/B8382519.png)
